CCT251545

説明

CCT251545は、WNTシグナル伝達経路の強力かつ選択的な低分子阻害剤です。 経口バイオアベイラビリティの高い化合物であり、7dF3細胞においてIC50値は5 nMです . この化合物は、ヒト疾患におけるサイクリン依存性キナーゼ8(CDK8)とサイクリン依存性キナーゼ19(CDK19)の役割を調査するための化学プローブとして使用されます .

準備方法

CCT251545は、高スループット細胞ベーススクリーニングによって発見されました . 合成経路には、スピロ環状構造の形成など、さまざまな化学反応を用いた化合物の調製が含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 this compoundの工業生産方法も、パブリックドメインでは入手できません。

化学反応の分析

Synthetic Routes and Key Reactions

CCT251545 is synthesized via multi-step reactions involving Suzuki-Miyaura coupling, halogenation, and spirocyclic amide formation (Figure 1):

-

Core Pyridine Halogenation :

- 3-Chloropyridine derivatives are functionalized at the 4-position via Suzuki coupling with aryl boronic esters.

- Example: Coupling of 3-chloro-4-iodopyridine with 4-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid forms the 5-arylpyridine scaffold.

-

Spirocyclic Amide Formation :

- 2,8-Diazaspiro[4.5]decan-1-one is introduced via nucleophilic substitution at the pyridine’s 4-position.

- Key intermediates include halogenated pyridines (e.g., 5-bromo-7-azaindole) protected with p-methylbenzenesulfonyl groups.

-

Final Functionalization :

- Suzuki-Miyaura reactions install substituents at the pyridine’s 5-position (e.g., 4-(1-methylpyrazol-4-yl)phenyl).

Reaction Table :

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 75% | |

| 2 | Spirocycle Formation | K₂CO₃, DMF, 100°C | 62% | |

| 3 | Deprotection | TFA/CH₂Cl₂, rt | 85% |

Substitution Reactions and SAR Insights

Modifications at the pyridine 3- and 5-positions significantly impact potency and selectivity ( ):

Key Findings :

- 3-Chloro Substitution :

- 5-Aryl Group Optimization :

SAR Table :

Metabolic Stability and Reactivity

- Oxidative Metabolism :

- Halogen Replacement :

Crystallographic and Mechanistic Insights

- Binding Mode :

- Key Interactions :

Comparative Reactivity of Analogues

科学的研究の応用

Scientific Research Applications

-

Cancer Research :

- Colorectal Cancer : CCT251545 has demonstrated efficacy in sensitizing colorectal cancer cells to radiation therapy. In studies involving xenograft models, the inhibition of CDK8 activity using this compound resulted in decreased tumor growth and enhanced radiosensitivity, indicating its potential as a therapeutic agent in combination with radiotherapy .

- Breast Cancer : The compound has also been evaluated for its anti-breast cancer properties. Research indicates that it can inhibit cell proliferation in breast cancer cell lines, suggesting a broader application in oncology beyond colorectal cancer .

-

Biological Pathway Exploration :

- This compound serves as a valuable tool for dissecting the roles of CDK8 and CDK19 in various biological contexts, including their influence on the WNT signaling pathway. This has implications not only for cancer but also for other conditions where these pathways are dysregulated, such as cardiovascular diseases .

-

In Vivo Studies :

- In vivo experiments have confirmed the ability of this compound to inhibit tumor growth in mouse models bearing human colorectal cancer xenografts. The compound's effects on phosphorylated STAT1 levels correlate with its activity, providing insights into its mechanism of action and potential biomarkers for therapeutic efficacy .

Table 1: Summary of this compound Applications in Cancer Research

Table 2: In Vivo Efficacy of this compound

Case Studies

-

Colorectal Cancer Sensitization :

- A study demonstrated that the use of this compound significantly increased the sensitivity of colorectal cancer cells to radiation therapy. The combination treatment led to a marked decrease in cell viability and enhanced apoptotic signaling pathways, suggesting a promising strategy for improving outcomes in colorectal cancer patients undergoing radiotherapy .

-

Mechanistic Insights into Tumor Biology :

- Research focusing on the mechanism of action revealed that this compound effectively reduces STAT1 phosphorylation, a marker associated with CDK8 activity. This reduction correlates with decreased transcriptional activity related to tumor growth, highlighting the compound's potential as a therapeutic agent targeting specific oncogenic pathways .

作用機序

類似化合物との比較

CCT251545は、WNTシグナル伝達阻害剤としての高い選択性と効力により、ユニークです。 類似の化合物には以下が含まれます。

化合物51: CDK8とCDK19に類似の阻害効果を示すthis compoundのアナログ.

その他のWNT経路阻害剤: さまざまな他の化合物がWNTシグナル伝達経路を標的としていますが、this compoundは経口バイオアベイラビリティと高い選択性により際立っています.

This compoundのユニークさは、オフターゲット効果を最小限に抑えながらCDK8とCDK19を選択的に阻害できることにあり、科学研究と創薬における貴重なツールとなっています .

生物活性

CCT251545 is a selective small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDK) 8 and 19, which are integral components of the Mediator complex involved in transcriptional regulation. This compound has garnered attention due to its significant biological activity, particularly in cancer research and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer models, and potential clinical implications.

This compound exhibits a unique binding mechanism characterized as a Type 1 inhibitor , which involves the insertion of the CDK8 C-terminus into the ligand binding site. This binding mode contributes to its remarkable selectivity, showing over 100-fold selectivity against 291 other kinases . The compound effectively modulates WNT pathway-regulated gene expression by inhibiting CDK8 and CDK19, leading to alterations in downstream signaling pathways including those regulated by STAT1 .

In Vitro Studies

This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly those driven by WNT signaling. For instance, studies have shown that it inhibits the growth of colorectal and breast cancer cells in vitro, with significant modulation of gene expression linked to apoptosis and cell cycle regulation .

- Gene Expression Modulation : In colon carcinoma cell lines LS174T and COLO205, this compound selectively modulated genes associated with STAT signaling pathways. This modulation is critical for understanding its role in tumor biology .

In Vivo Efficacy

The efficacy of this compound extends beyond in vitro applications; it has shown promising results in vivo as well. In xenograft models of colorectal cancer, treatment with this compound resulted in notable tumor size reduction, indicating its potential as a therapeutic agent .

- Xenograft Studies : In studies involving human colorectal cancer xenografts, this compound inhibited tumor growth significantly, with reductions observed up to 62% in tumor formation when combined with standard therapies .

Case Studies and Research Findings

- Colorectal Cancer Sensitization : A study highlighted that this compound enhances the radiosensitivity of colorectal cancer cells by promoting intrinsic apoptotic pathways. This effect was mediated through increased transcription of apoptotic factors such as apaf1, demonstrating its potential to improve radiotherapy outcomes .

- X-ray Crystallography Insights : Structural studies using X-ray crystallography have elucidated the binding interactions between this compound and CDK8/cyclin C complexes. These insights are crucial for understanding how this compound selectively inhibits kinase activity while minimizing off-target effects .

- Clinical Implications : The unique properties of this compound suggest it could serve as a valuable tool for exploring the therapeutic landscape of cancers associated with aberrant WNT signaling and CDK8/19 activity. Ongoing research aims to evaluate its safety profile and efficacy in combination therapies .

Summary Table of Biological Activity

| Feature | Details |

|---|---|

| Target Kinases | CDK8 and CDK19 |

| Selectivity | >100-fold selectivity over 291 other kinases |

| Mechanism | Type 1 inhibitor; alters WNT pathway-regulated gene expression |

| In Vitro Activity | Potent inhibition of growth in colorectal and breast cancer cell lines; modulation of STAT signaling |

| In Vivo Efficacy | Significant tumor size reduction in xenograft models; enhances radiosensitivity in colorectal cancer |

| Clinical Potential | Promising candidate for combination therapies targeting WNT-driven tumors; ongoing research into safety and efficacy |

特性

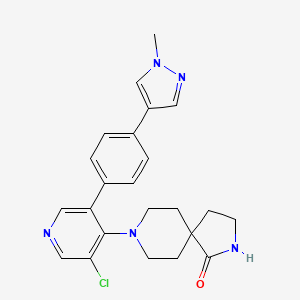

IUPAC Name |

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFYQISQYCGDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of CCT251545 and how does this interaction affect cellular processes?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [, , , , , ] These kinases are part of the kinase module of the Mediator complex, a multiprotein complex involved in regulating gene transcription. [, , ] By inhibiting CDK8/19, this compound disrupts the kinase activity of the Mediator complex, ultimately impacting the expression of genes involved in various pathways, including WNT signaling, STAT1 signaling, stress response, and immune response. [, , , ]

Q2: How was this compound discovered?

A2: this compound was identified through a high-throughput cell-based screening assay designed to identify inhibitors of the WNT signaling pathway. [] Subsequent medicinal chemistry optimization, guided by structure-activity relationship studies and physicochemical property considerations, led to the development of this compound as a potent and orally bioavailable WNT signaling inhibitor. []

Q3: Is there evidence that this compound's effects are truly due to CDK8/19 inhibition?

A3: Yes, several lines of evidence support the on-target activity of this compound: * Chemical proteomics: SILAC-based quantitative mass spectrometry identified CDK8 and CDK19 as the primary targets of this compound. []* X-ray crystallography: This technique confirmed the direct binding of this compound to CDK8, revealing a Type 1 binding mode. [] * Biomarker studies: this compound treatment leads to a decrease in phosphorylation of STAT1 at serine 727, a validated biomarker of CDK8 activity. [, , ]* CRISPR knockout studies: Studies using cells with CDK8 and/or CDK19 genetically deleted demonstrate that the biological effects observed with this compound are largely abrogated in these cells, further supporting its on-target activity. []

Q4: Does this compound inhibit both CDK8 and CDK19 equally? What are the implications of this dual inhibition?

A4: While this compound potently inhibits both CDK8 and CDK19, there is emerging evidence suggesting that the two kinases may have distinct functions. [, ] Studies using CRISPR-mediated knockout of either CDK8 or CDK19 suggest that CDK8 might play a more dominant role in mediating the observed biological effects, including STAT1 phosphorylation and gene expression changes, with some compensatory activity from CDK19. [] More research is needed to fully elucidate the individual roles of CDK8 and CDK19 and the implications of their dual inhibition by this compound.

Q5: Has any resistance to this compound been observed?

A5: While specific resistance mechanisms to this compound haven't been extensively studied, one study observed that genetic deletion of CDK8, but not CDK19, significantly reduced the sensitivity of colorectal cancer cells to this compound. [] This suggests that the presence or absence of one kinase isoform may influence the cellular response to CDK8/19 inhibitors and potentially contribute to treatment resistance. Further research is required to fully understand the development of resistance to this compound and explore strategies to overcome it.

Q6: Are there any structural analogues of this compound under investigation?

A6: Yes, researchers have developed additional CDK8/19 inhibitors with improved pharmacokinetic and pharmaceutical properties. [] One example is CCT251921, a structurally related compound with optimized characteristics suitable for preclinical development. Additionally, MSC2530818 represents a structurally distinct backup candidate with a comparable pharmacological profile to CCT251921. [] The availability of structurally diverse CDK8/19 inhibitors will be valuable for further dissecting the biological roles of these kinases and exploring their therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。